

Commercial Sources and Availability of FD-1080: A Technical Guide

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Compound of Interest

Compound Name: FD-1080

Cat. No.: B12296719

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FD-1080 is a heptamethine cyanine dye that functions as a near-infrared (NIR-II) fluorophore, with excitation and emission maxima in the second near-infrared window (1000-1700 nm).^{[1][2][3][4][5]} This property makes it an invaluable tool for deep-tissue in vivo imaging, offering high resolution and low background interference due to reduced light scattering and tissue autofluorescence at these wavelengths.^{[6][7]} This technical guide provides a comprehensive overview of the commercial sources, availability, and key technical data for **FD-1080**, along with detailed experimental protocols for its application in biomedical research.

Commercial Availability

FD-1080 is available from several commercial suppliers. The following table summarizes the offerings from prominent vendors.

Supplier	Catalog Number	Unit Size(s)	Purity	Price (USD)
MedchemExpress	HY-133852	1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg	96.10%	Contact for pricing
InvivoChem	V20948	1 mg, 5 mg	≥98%	Contact for pricing
CD Bioparticles	CDRXL24-124-L	25 mg, 50 mg	>90% (HPLC, NMR)	\$2400 (for 50 mg)
Ruixibiotech	R-R-0015	1 mg, 5 mg	>90%	\$609 (for 1 mg), \$1798 (for 5 mg)

Technical Specifications

A summary of the key technical specifications for **FD-1080** is provided in the table below.

Property	Value	Source
Molecular Formula	C40H38ClN2NaO6S2	[1][3][4]
Molecular Weight	765.31 g/mol	[1][3][4]
CAS Number	1151666-58-8	[1][3][4]
Excitation Maximum (Ex)	~1064 nm	[1]
Emission Maximum (Em)	~1080 nm	[1]
Quantum Yield	0.31% (in ethanol), up to 5.94% with FBS	[1][8]
Appearance	Brown to black solid	[1]
Storage Conditions	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. Store protected from light and moisture.	[2][4]
Solubility	Soluble in DMSO.	[2]

Mechanism of Action

FD-1080 is primarily utilized as a fluorescent probe for in vivo and in vitro imaging.[1][2][3][4] It does not have a known specific biological target or mechanism of action in terms of modulating signaling pathways. Its utility lies in its photophysical properties, which allow for high-resolution visualization of biological structures and processes in the NIR-II window.[6][7] The heptamethine core structure is designed to shift its absorption and emission into the NIR-II region, while the sulfonic acid groups enhance its water solubility and stability.[8]

Experimental Protocols

In Vivo Imaging Protocol (Mouse Model)

This protocol is adapted from supplier recommendations and published literature for deep-tissue imaging.[2][7]

1. Preparation of **FD-1080** Working Solution:

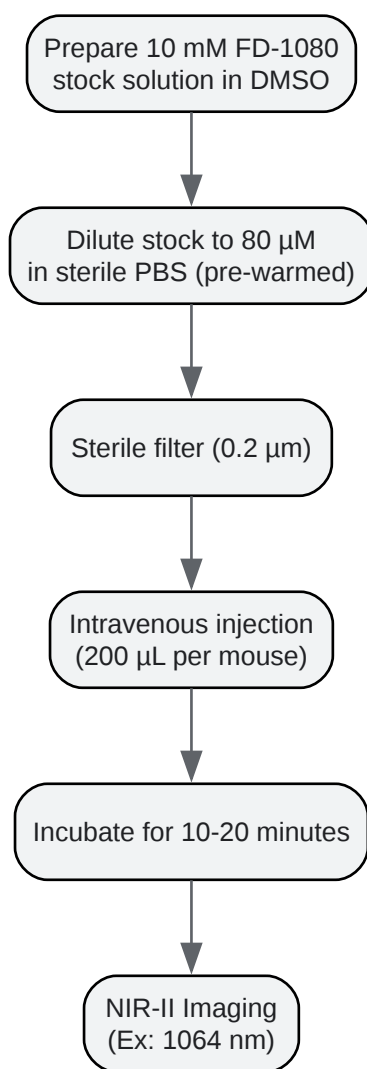
- Prepare a 10 mM stock solution of **FD-1080** in DMSO. It is recommended to aliquot and store this stock solution at -80°C, protected from light.[2]
- For the working solution, dilute the stock solution with pre-warmed sterile PBS to a final concentration of 80 µM.[2][5]
- Sterilize the working solution by passing it through a 0.2 µm filter. Prepare this solution fresh before each use.[2][5]

2. Animal Administration:

- Administer 200 µL of the 80 µM **FD-1080** working solution to the mouse via intravenous injection.[2][5]

3. In Vivo Imaging:

- After 10-20 minutes post-injection, perform in vivo imaging using an appropriate NIR-II imaging system equipped with a 1064 nm laser for excitation and a suitable long-pass filter for emission collection.[2][5][7]



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In Vivo Imaging Workflow for **FD-1080**

In Vitro Cell Staining Protocol

This protocol is suitable for staining both suspension and adherent cells for analysis by fluorescence microscopy or flow cytometry.[2][5]

1. Preparation of **FD-1080** Working Solution:

- Prepare a 10 mM stock solution in DMSO and store at -80°C.

- Dilute the stock solution in pre-warmed PBS to a final working concentration of 2-10 μM . The optimal concentration should be determined empirically.

- Sterile filter the working solution.

2. Cell Preparation:

- Suspension Cells: Centrifuge to collect cells and wash twice with PBS.
- Adherent Cells: Remove culture medium, detach cells using trypsin, centrifuge to collect, and wash twice with PBS.

3. Staining:

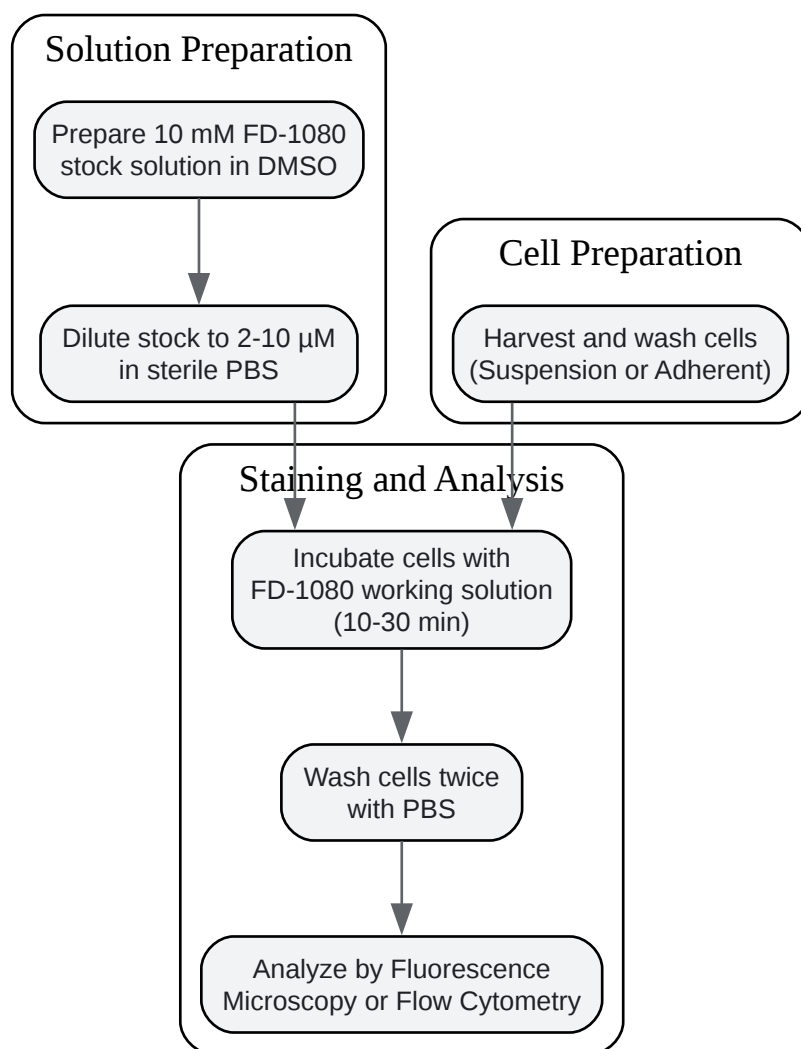
- Resuspend the cell pellet in 1 mL of the **FD-1080** working solution.
- Incubate at room temperature for 10-30 minutes, protected from light.

4. Washing:

- Centrifuge the stained cells at 400 g for 4 minutes at 4°C and discard the supernatant.
- Wash the cells twice with PBS.

5. Analysis:

- Resuspend the final cell pellet in 1 mL of serum-free medium or PBS.
- Analyze the cells using a fluorescence microscope or a flow cytometer with appropriate NIR excitation and emission filters.



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In Vitro Cell Staining Workflow

Preparation of FD-1080 Labeled Liposomes

This protocol describes the preparation of liposomes incorporating **FD-1080**.^{[1][5]}

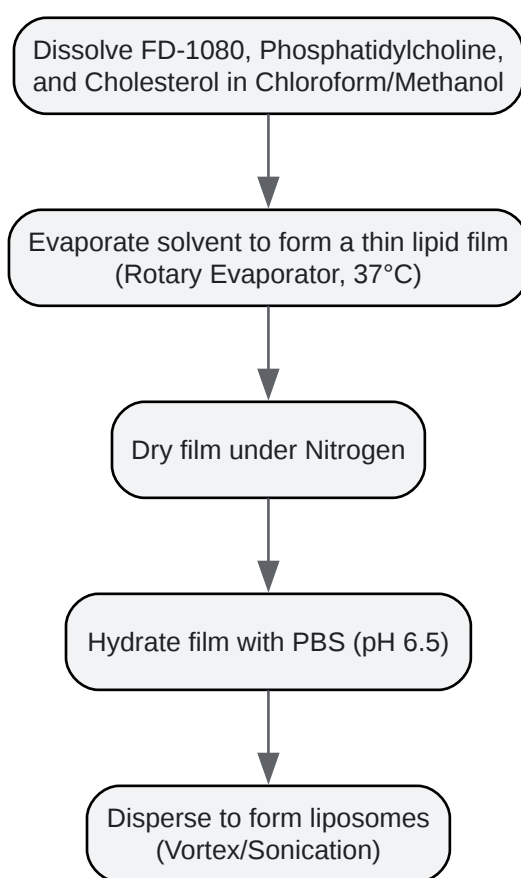
1. Lipid Film Formation:

- Dissolve **FD-1080** (0.1 mg), phosphatidylcholine (20 mg), and cholesterol (5 mg) in a chloroform/methanol (5:1 v/v) solution.

- Evaporate the solvent using a rotary evaporator at 37°C to form a thin lipid film on the flask wall.
- Further dry the film under a stream of nitrogen for 5 minutes to remove residual solvent.

2. Hydration and Liposome Formation:

- Add 5 mL of PBS (0.5 M, pH 6.5) to the flask containing the lipid film.
- Disperse the film by vortexing or sonication to form a uniform liposome suspension.



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FD-1080 Liposome Preparation Workflow

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